6-Fluoro-5-nitroisoquinoline
Overview
Description
6-Fluoro-5-nitroisoquinoline is a fluorinated isoquinoline derivative with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol . This compound is part of a broader class of fluorinated isoquinolines, which are known for their unique biological activities and light-emitting properties . Fluorinated isoquinolines have garnered significant attention due to their applications in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-nitroisoquinoline can be achieved through several methodologies. One common approach involves the direct introduction of a fluorine atom onto the isoquinoline ring . This can be done using electrophilic fluorination reagents under controlled conditions. Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Additionally, simultaneous installation of an isoquinoline framework and a fluorine substituent can be achieved through various cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-nitroisoquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 6-fluoro-5-aminoisoquinoline.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 6-Fluoro-5-aminoisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-5-nitroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroisoquinoline: Lacks the nitro group but shares the fluorine substitution on the isoquinoline ring.
7-Fluoroisoquinoline: Fluorine atom is positioned differently on the isoquinoline ring.
6-Fluoro-5-aminoisoquinoline: Reduction product of 6-Fluoro-5-nitroisoquinoline.
Uniqueness
This compound is unique due to the presence of both fluorine and nitro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other fluorinated isoquinolines .
Properties
IUPAC Name |
6-fluoro-5-nitroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEFZZDPYSVNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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